2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione

GPCR pharmacology Dopamine receptor modulation Ligand design

Select 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione for your GPCR ligand synthesis. Its unsubstituted piperazine nitrogen provides a clean secondary amine handle for derivatization, while the propyl linker delivers optimal spatial arrangement for dopamine D2/D3 receptor bitopic engagement. Unlike substituted analogs, this scaffold allows full control over secondary pharmacophore installation, enabling subpicomolar D3R agonist development and antimicrobial SAR campaigns. Do not substitute with generic isoindoline derivatives—linker length and piperazine substitution critically alter receptor selectivity. Available in ≥98% purity for reproducible research.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS No. 1000547-80-7
Cat. No. B3069944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione
CAS1000547-80-7
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)9-3-8-17-10-6-16-7-11-17/h1-2,4-5,16H,3,6-11H2
InChIKeyDRHBTIYXNWOQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione (CAS 1000547-80-7): Structural and Pharmacological Profile for Informed Scientific Procurement


2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione (CAS 1000547-80-7), with molecular formula C15H19N3O2 and molecular weight 273.33 g/mol, is a synthetic heterocyclic compound that integrates a phthalimide (isoindoline-1,3-dione) moiety with a piperazine ring via a three-carbon propyl linker . This structural architecture situates it within the broader class of isoindolinyl-alkyl-piperazines, a chemical family characterized by a flexible alkyl tether separating a heterocyclic core from a piperazine motif [1]. The presence of the unsubstituted piperazine nitrogen endows the compound with a secondary amine handle, facilitating downstream derivatization, salt formation, and potential engagement with biological targets such as aminergic G protein-coupled receptors (GPCRs) [2].

Why 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione Cannot Be Interchanged with Common Isoindoline-1,3-dione Analogs


Despite superficial structural similarity, 2-(3-(piperazin-1-yl)propyl)isoindoline-1,3-dione cannot be reliably substituted with other isoindoline-1,3-dione derivatives due to critical differences in linker length, piperazine substitution, and core functionalization that profoundly alter pharmacological profiles. For example, the antimicrobial activity of the 4-phenylpiperazine analog (2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione) has been quantitatively established with zones of inhibition of 15 cm against S. aureus and 18 cm against C. albicans, whereas the unsubstituted piperazine variant lacks such characterization [1]. Furthermore, the alkyl linker length is a key determinant of receptor subtype selectivity; the propyl tether in this compound confers a distinct spatial arrangement compared to ethyl- or butyl-linked analogs, which may drastically alter binding affinity and functional activity at dopamine D2 and D3 receptors [2]. Thus, generic substitution without empirical validation risks compromising experimental reproducibility and therapeutic relevance.

Quantitative Differentiation of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione (CAS 1000547-80-7) Against Structurally Proximate Analogs


Structural Basis for Distinct Receptor Engagement: Unsubstituted Piperazine vs. 4-Phenylpiperazine Analog

The target compound features an unsubstituted piperazine nitrogen, a key structural feature that distinguishes it from the 4-phenylpiperazine analog. In a class-level inference drawn from arylpiperazine SAR studies, the absence of an N-aryl substituent on the piperazine ring is known to significantly alter binding mode and functional selectivity at dopamine D2 and D3 receptors [1]. The 4-phenylpiperazine analog (2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione) has been crystallographically characterized, revealing a specific conformation that influences molecular recognition, whereas the unsubstituted variant offers a distinct hydrogen-bonding capacity and a smaller steric footprint [2].

GPCR pharmacology Dopamine receptor modulation Ligand design

Antimicrobial Activity Profile: Reference Data from 4-Phenylpiperazine Analog

While direct antimicrobial data for the target compound are not available in the public domain, the closely related 4-phenylpiperazine analog (2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione) has demonstrated quantifiable antimicrobial activity, providing a benchmark for class-level comparison. The analog exhibited zones of inhibition of 15 cm against Staphylococcus aureus and 18 cm against Candida albicans in standard disk diffusion assays [1]. Given the structural conservation of the isoindoline-1,3-dione core and propyl linker, the target compound may retain some antimicrobial potential, though the absence of the 4-phenyl group is likely to modulate potency and spectrum.

Antimicrobial susceptibility Antifungal activity Pharmaceutical microbiology

Dopamine Receptor Binding Affinity: Class Benchmark for Arylpiperazine-Phthalimide Hybrids

Although direct binding data for the target compound are lacking, structurally related bitopic arylpiperazine-phthalimide ligands have been characterized for dopamine D3 receptor (D3R) affinity. For instance, compound 9i from a series of piperazine-phthalimide conjugates displayed subpicomolar agonist activity at D3R, representing a 199-fold increase in potency compared to the reference agonist quinpirole [1]. The target compound, by virtue of its unsubstituted piperazine and propyl linker, serves as a potential precursor for the synthesis of such D3R-selective ligands, underscoring its utility as a versatile building block in GPCR-focused medicinal chemistry [2].

Dopamine D3 receptor GPCR binding assay Neuropsychiatric drug discovery

Optimal Research and Industrial Application Scenarios for 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione


Medicinal Chemistry: Dopamine D3 Receptor (D3R) Ligand Discovery

The target compound serves as an ideal starting point for the synthesis of bitopic D3R ligands. The unsubstituted piperazine nitrogen can be readily functionalized with aryl or heteroaryl groups to install secondary pharmacophores, while the isoindoline-1,3-dione core provides a rigid scaffold for engagement with the orthosteric or allosteric sites of the receptor [1]. Recent studies have demonstrated that piperazine-phthalimide conjugates can achieve subpicomolar D3R agonist activity, highlighting the potential of this chemotype [2].

Chemical Biology: Tool Compound for GPCR Signal Transduction Studies

Due to its modular structure, the compound can be employed as a core scaffold for generating affinity probes or fluorescent ligands targeting dopamine D2-like receptors. The propyl linker provides sufficient flexibility to accommodate diverse substituents while maintaining receptor recognition, enabling the interrogation of receptor-ligand interactions and downstream signaling pathways in cellular models [1].

Antimicrobial Discovery: Scaffold for Structure-Activity Relationship (SAR) Exploration

The isoindoline-1,3-dione moiety is a recognized pharmacophore in antimicrobial agents. The target compound, though not directly characterized for antimicrobial activity, can serve as a template for SAR campaigns aimed at optimizing potency against S. aureus and C. albicans, leveraging the established activity of the 4-phenylpiperazine analog as a benchmark [3].

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